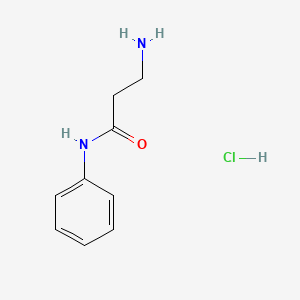

3-Amino-N-phenylpropanamide hydrochloride

Description

Overview of Propanamide Derivatives and their Significance in Organic Chemistry

Propanamide and its derivatives are a class of organic compounds containing a three-carbon chain with an amide functional group. nih.gov The amide bond is a cornerstone of peptide and protein chemistry, and its presence in smaller molecules like propanamides often imparts interesting biological and chemical properties. These derivatives serve as versatile building blocks in organic synthesis, finding applications as precursors for a wide array of more complex molecules, including pharmaceuticals and agrochemicals. The polarity of the amide group, coupled with the potential for hydrogen bonding, influences the solubility and reactivity of these compounds. nih.gov

Historical Trajectories and Milestones in the Research of 3-Amino-N-phenylpropanamide Hydrochloride and Related Structures

The study of β-amino acids and their derivatives, such as 3-Amino-N-phenylpropanamide, has a rich history rooted in the broader exploration of amino acids. nih.gov Early research in the 20th century focused on the synthesis of β-phenylalanine derivatives through methods like the Knoevenagel and Rodionow-Johnson reactions, which involved the condensation of benzaldehyde (B42025) derivatives with malonic acid in the presence of ammonia (B1221849). nih.gov These foundational synthetic routes laid the groundwork for accessing a variety of β-amino acid structures. While a specific historical timeline for this compound is not extensively documented in early literature, its structural components—β-alanine and aniline (B41778)—have been subjects of chemical investigation for well over a century. The development of synthetic methods for creating amide bonds and for producing β-amino acids has been pivotal in enabling the synthesis of compounds like this compound. nih.govnih.gov

Current Research Paradigms and Fundamental Challenges in the Synthesis and Characterization of Aminopropanamide Hydrochlorides

The synthesis of aminopropanamide hydrochlorides, including this compound, often involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity. A common synthetic approach involves the formation of the amide bond between a protected β-amino acid and an aniline derivative, followed by deprotection and salt formation.

A significant challenge in the synthesis of these compounds is the potential for side reactions, such as polymerization or the formation of impurities that are difficult to separate. researchgate.net The purification of the final hydrochloride salt can also be complex, as the presence of the salt can affect its solubility and chromatographic behavior. mdpi.com Techniques such as recrystallization and ion-exchange chromatography are often employed to obtain the pure compound. mdpi.com

Characterization of aminopropanamide hydrochlorides relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the molecular structure, with characteristic signals for the aromatic and aliphatic protons. rsc.orgnih.gov Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as the amide carbonyl and the amine N-H bonds. nist.govresearchgate.net Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. nih.govnih.gov A challenge in characterization can be the hygroscopic nature of some hydrochloride salts, which can affect the accuracy of analytical measurements.

Interdisciplinary Relevance of this compound in Advanced Chemical Sciences

The structural motifs present in this compound lend it relevance in several areas of advanced chemical sciences. In medicinal chemistry, β-amino acid derivatives are of interest due to their ability to mimic the structures of peptides and other biologically active molecules, while often exhibiting enhanced stability against enzymatic degradation. nih.gov This makes them attractive scaffolds for the development of novel therapeutic agents. hilarispublisher.com

In the realm of materials science, amino acid-based compounds are being explored for the creation of novel polymers and biomaterials. The ability of the amino and amide groups to participate in hydrogen bonding can lead to materials with specific self-assembling properties. While direct applications of this compound in materials science are not yet widely reported, its structural components suggest potential as a monomer or building block for functional polymers.

Furthermore, in the field of catalysis, amino acid derivatives can act as chiral ligands for metal catalysts in asymmetric synthesis. The stereochemical information inherent in chiral aminopropanamide derivatives could be harnessed to control the stereoselectivity of catalytic reactions, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals.

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-amino-N-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-7-6-9(12)11-8-4-2-1-3-5-8;/h1-5H,6-7,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMIMACTZNZBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679641 | |

| Record name | N-Phenyl-beta-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115022-95-2 | |

| Record name | N-Phenyl-beta-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 3 Amino N Phenylpropanamide Hydrochloride

Established Synthetic Routes to 3-Amino-N-phenylpropanamide Hydrochloride

Traditional synthetic approaches to this compound typically revolve around the formation of the central amide bond, which connects the phenylamine moiety to the 3-aminopropanoyl group. These routes prioritize reliability and yield, often employing well-documented chemical transformations.

Precursor Compound Design and Selection for Propanamide Frameworks

The design of a synthetic route begins with retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available precursors. For this compound, the primary disconnection is at the amide bond, yielding two key synthons: aniline (B41778) and a 3-aminopropanoic acid derivative.

A critical aspect of precursor design is the management of reactive functional groups. The 3-aminopropanoic acid precursor contains a primary amine that is nucleophilic and would compete with aniline during the amide formation step. Therefore, a protected version of this precursor is required. A common choice is N-Boc-β-alanine (N-tert-butyloxycarbonyl-3-aminopropanoic acid), where the Boc group protects the aliphatic amine.

Key Precursors:

Amine Component: Aniline

Acid Component: N-Boc-β-alanine

Protecting Group: tert-Butyloxycarbonyl (Boc)

The selection of these precursors is based on their commercial availability, stability, and the well-established chemistry for both amide coupling and subsequent deprotection of the Boc group.

Reaction Conditions and Catalytic Systems in Amide Formation Reactions

The formation of the N-phenylpropanamide bond is a condensation reaction that requires the activation of the carboxylic acid group of the N-Boc-β-alanine precursor. Several methods are commonly used.

Acid Halide Method: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting N-Boc-3-aminopropanoyl chloride is then reacted with aniline, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to neutralize the HCl byproduct. This reaction is often exothermic and requires cooling to control the rate.

Coupling Reagents: A milder and more common laboratory method involves the use of peptide coupling reagents. These reagents activate the carboxylic acid in situ, allowing it to react with the amine under controlled conditions. The choice of coupling agent and additives can significantly impact reaction efficiency and yield.

| Coupling Reagent | Common Additives | Typical Solvents | Base | General Conditions |

| DCC (Dicyclohexylcarbodiimide) | HOBt (Hydroxybenzotriazole) | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Triethylamine (TEA) | Room Temperature, 2-3 hrs |

| EDCI (EDC) | HOBt, DMAP (4-Dimethylaminopyridine) | DCM, Dimethylformamide (DMF) | Diisopropylethylamine (DIPEA) | 0°C to Room Temperature |

| HATU | None required | DMF, Acetonitrile (B52724) (ACN) | DIPEA, N-Methylmorpholine (NMM) | Room Temperature |

| T3P (Propylphosphonic Anhydride) | None required | Ethyl Acetate, THF | Pyridine | Room Temperature to 50°C |

These reactions are generally high-yielding, but the use of stoichiometric amounts of coupling reagents generates significant byproducts, such as dicyclohexylurea (DCU) in the case of DCC, which must be removed during workup. mdpi.com

Regioselective and Chemoselective Control in Synthesis

Achieving the desired connectivity in this compound hinges on precise chemoselective control. The primary challenge is the presence of two different amine groups: the aromatic amine (aniline) and the aliphatic primary amine (on the propionyl side chain).

Chemoselectivity: To ensure that only the aniline nitrogen attacks the activated carboxylic acid, the more nucleophilic aliphatic amine must be temporarily blocked or "protected." The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under amide coupling conditions and its ease of removal under acidic conditions. The synthesis proceeds in a defined sequence:

Coupling: Reaction of N-Boc-β-alanine with aniline to form N-Boc-3-amino-N-phenylpropanamide. This step selectively forms the desired amide bond.

Deprotection: Removal of the Boc group using a strong acid, such as hydrochloric acid (HCl) in an organic solvent like ethanol or dioxane. This step regenerates the primary amine and simultaneously forms the final hydrochloride salt.

This protection-deprotection strategy ensures that the reaction is highly chemoselective, preventing the formation of polymers or other unwanted side products. Regioselectivity is inherently controlled by the choice of discrete aniline and β-alanine precursors.

Isolation and Chemical Purification Techniques for Hydrochloride Salts

The final product is an organic hydrochloride salt, which is typically a crystalline solid. researchgate.net Its ionic character dictates the purification strategy.

Salt Formation and Precipitation: The final deprotection step using hydrochloric acid directly yields the hydrochloride salt. google.com Because amine hydrochlorides are often much less soluble in organic solvents (like diethyl ether, ethyl acetate, or acetone) than their free-base counterparts, the product often precipitates directly from the reaction mixture upon addition of a non-polar co-solvent. researchgate.net This precipitation is a highly effective purification step.

Recrystallization: For higher purity, recrystallization is the preferred method. The crude hydrochloride salt is dissolved in a minimum amount of a hot polar solvent (e.g., ethanol, isopropanol (B130326), or a mixture with water) and allowed to cool slowly. researchgate.net As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solvent.

Washing: The isolated solid can be washed with cold, non-polar organic solvents like diethyl ether or hexane to remove any residual non-polar impurities. researchgate.net

Chromatography: While less common for final salt purification, techniques like reverse-phase chromatography can be used if recrystallization fails to remove certain impurities. echemi.com Ion-exchange chromatography, using resins like Dowex, is another option for purifying amino acid hydrochlorides from reaction mixtures. researchgate.net

Novel and Sustainable Synthetic Pathways for this compound

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These "green" approaches aim to reduce waste, minimize energy consumption, and avoid hazardous materials.

Implementation of Green Chemistry Principles in Aminopropanamide Synthesis

The synthesis of this compound can be redesigned to align with the principles of green chemistry. yale.eduepa.gov

Prevention of Waste & Atom Economy: Traditional methods using stoichiometric coupling reagents have poor atom economy, as a large portion of the reagent mass becomes waste. acs.org A greener alternative is the direct catalytic amidation of 3-aminopropanoic acid and aniline, which theoretically produces only water as a byproduct, achieving a much higher atom economy. ucl.ac.uk Boronic acid catalysts have been reported for such direct amidations. ucl.ac.uk

Catalysis over Stoichiometric Reagents: Replacing stoichiometric reagents like DCC or HATU with catalytic alternatives is a core green principle. yale.edumsu.edu Biocatalysis, using enzymes like lipases or acyltransferases, represents a frontier in sustainable amide synthesis. rsc.org These enzymes can operate in aqueous media under mild conditions and can exhibit high selectivity, potentially eliminating the need for protecting groups. acs.orgrsc.org

Use of Safer Solvents: Many established amide syntheses rely on hazardous solvents like DCM and DMF. Green chemistry encourages their replacement with safer alternatives such as 2-methyltetrahydrofuran (2-MeTHF), ethanol, or water. epa.gov Enzymatic reactions are often performed in aqueous buffer solutions, which are environmentally benign. rsc.org

Design for Energy Efficiency: Catalytic and enzymatic reactions often proceed at ambient temperature and pressure, significantly reducing the energy requirements compared to syntheses that require heating or cooling. yale.edumsu.edu

Reduction of Derivatives: A key goal is to avoid the use of protecting groups, which adds steps (protection and deprotection) and generates waste. epa.govacs.org Highly selective catalysts, particularly enzymes, can differentiate between the two amine groups in a precursor like 3-aminopropanoic acid, potentially enabling a direct, single-step synthesis without the need for a Boc group. acs.org

The table below contrasts a traditional synthetic approach with a potential green alternative based on these principles.

| Feature | Traditional Synthesis (EDCI/HOBt) | Green Synthesis (Biocatalytic) |

| Principle | N/A | Prevention, Catalysis, Safer Solvents, Reduce Derivatives |

| Reagents | N-Boc-β-alanine, Aniline, EDCI, HOBt, HCl | 3-Aminopropanoic acid, Aniline, Enzyme (e.g., Acyltransferase) |

| Solvent | Dichloromethane (DCM) / Dimethylformamide (DMF) | Aqueous Buffer |

| Byproducts | Isourea byproduct, CO₂, Deprotection waste | Water |

| Steps | 3 (Protection, Coupling, Deprotection/Salification) | 1 (Direct Amidation) |

| Atom Economy | Low | High |

By embracing these novel and sustainable pathways, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Chemoenzymatic and Biocatalytic Approaches to Chiral Aminopropanamides

Biocatalysis offers a highly selective and sustainable alternative for the synthesis of chiral molecules. mdpi.com Enzymes operate under mild conditions and can provide exquisite control over stereochemistry, which is essential for producing enantiomerically pure pharmaceuticals. nih.govmanchester.ac.uk

For the synthesis of chiral 3-Amino-N-phenylpropanamide, several biocatalytic strategies can be envisioned. Lipases or proteases, operating in reverse hydrolysis mode, can catalyze the amidation of a 3-aminopropanoic acid ester with aniline. This approach has been demonstrated for the synthesis of chiral polyamides. researchgate.net Furthermore, transaminases are powerful biocatalysts for producing chiral amines from prochiral ketones. nih.govsemanticscholar.org A chemoenzymatic route could involve the synthesis of a chiral 3-amino acid precursor using a transaminase, followed by a chemical amidation step. Advances in protein engineering are continuously expanding the substrate scope and efficiency of these enzymes, making them increasingly viable for industrial applications. nih.gov

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and straightforward scalability. nih.govthieme-connect.de

The synthesis of this compound can be adapted to a continuous flow process. thieme-connect.de A typical setup would involve pumping solutions of an activated 3-aminopropanoic acid derivative and aniline through a T-mixer into a heated coil or a packed-bed reactor. mdpi.com The use of heterogeneous catalysts or immobilized reagents within the reactor can simplify purification, as the product stream continuously exits the reactor free of these components. mdpi.com Solvent-free continuous flow protocols using screw reactors have also been developed, demonstrating high efficiency and scalability for amide synthesis. researchgate.netrsc.org Such continuous processes are highly attractive for the large-scale industrial production of active pharmaceutical ingredients. nih.govgoogle.com

Table 4: Parameters for a Hypothetical Flow Synthesis of 3-Amino-N-phenylpropanamide

| Parameter | Setting / Condition | Rationale |

|---|---|---|

| Reactors | Packed-Bed Reactor / Coil Reactor | Provides high surface area for reaction and efficient heat transfer. |

| Reagents | Activated 3-aminopropanoic acid; Aniline | Continuous feed ensures consistent reaction conditions. |

| Solvent | Toluene, 2-Methyltetrahydrofuran | Chosen for solubility and appropriate boiling point. |

| Temperature | 100-150 °C | Optimized to achieve a high reaction rate. |

| Residence Time | 5-30 minutes | Short reaction times are a key advantage of flow chemistry. rsc.org |

| Pressure | Back-pressure regulator | Allows for heating solvents above their boiling points, accelerating the reaction. |

Solid-Phase Synthesis of this compound and its Derivatives

Solid-phase peptide synthesis (SPPS) is a well-established methodology for the stepwise construction of peptide chains on an insoluble polymeric support. biosyn.comnih.gov This technique can be readily adapted for the synthesis of 3-Amino-N-phenylpropanamide and, more significantly, for the rapid generation of a library of its derivatives.

The synthesis would commence by anchoring a suitable resin with aniline or a derivative. Subsequently, a protected 3-aminopropanoic acid is activated and coupled to the resin-bound amine. luxembourg-bio.com Excess reagents and byproducts are easily removed by washing the resin. bachem.com This cycle can be repeated if further elaboration of the N-terminus is desired. The final step involves cleaving the product from the solid support and removing any protecting groups, yielding the desired this compound. The power of this method lies in its ability to systematically vary either the amine or the acyl component to quickly produce a diverse range of related amides for structure-activity relationship studies. peptide.com

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure compounds is a primary objective in medicinal chemistry, as different enantiomers of a chiral drug often exhibit distinct pharmacological activities. iupac.org The development of asymmetric methods to access chiral amides is therefore of significant interest. rsc.orgresearchgate.net

Several strategies can be employed for the stereoselective synthesis of this compound. One approach is to start with an enantiomerically pure building block, such as (R)- or (S)-3-aminopropanoic acid, which can be obtained through resolution or asymmetric synthesis.

Alternatively, asymmetric catalysis can be used to introduce the chiral center. For instance, an asymmetric aza-Michael addition of aniline to an appropriate α,β-unsaturated precursor, catalyzed by a chiral organocatalyst, could establish the stereocenter at the 3-position. Chiral bifunctional squaramides have been shown to be effective catalysts for such transformations, affording enantioenriched products. acs.orgnih.gov The resulting chiral amino ester or acid can then be coupled with the desired amine to yield the final chiral amide. The ongoing development of new chiral ligands and catalysts continues to expand the toolkit for synthesizing complex chiral molecules with high stereocontrol. iupac.org

Chiral Auxiliaries and Catalysts in Propanamide Derivatization

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com For the synthesis of a propanamide derivative like 3-Amino-N-phenylpropanamide, a chiral auxiliary can be attached to a precursor molecule to guide the stereoselective formation of the C-N or C-C bond that establishes the chiral center.

Commonly used chiral auxiliaries in asymmetric synthesis include oxazolidinones (popularized by David Evans) and pseudoephedrine. wikipedia.org In a typical approach, an achiral carboxylic acid derivative is coupled to the chiral auxiliary to form an amide. The auxiliary then sterically directs subsequent reactions, such as alkylation at the α-carbon. For a β-amino amide, a strategy might involve the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated imide derived from a chiral auxiliary.

Pseudoephedrine, for instance, can be reacted with a carboxylic acid to form an amide. wikipedia.org The α-proton can be removed to form an enolate, and the subsequent alkylation is directed by the stereochemistry of the pseudoephedrine auxiliary. wikipedia.org After the desired substitution is achieved, the auxiliary is cleaved to yield the enantiomerically enriched product. wikipedia.org

| Chiral Auxiliary | Typical Application in Amide Synthesis | Key Features |

| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions, conjugate additions | Forms a temporary imide; rigid structure provides high facial selectivity. |

| Pseudoephedrine | Diastereoselective alkylation of amide enolates | Can be used to produce enantiomerically enriched carboxylic acids and their derivatives; both enantiomers are available. wikipedia.orgnih.gov |

| SAMP/RAMP | Asymmetric alkylation of hydrazones | (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are highly effective for α-alkylation of ketones and aldehydes. |

| Camphorsultam | Various asymmetric transformations including Diels-Alder and alkylation reactions | Provides high stereoselectivity due to the rigid camphor backbone. |

Catalytic methods offer a more atom-economical approach. Chiral catalysts, such as those based on transition metals like rhodium, ruthenium, or copper, can facilitate enantioselective reactions. nih.gov For instance, the asymmetric hydrogenation of a β-enamido amide precursor using a chiral rhodium or ruthenium catalyst is a powerful strategy for accessing chiral β-amino amides.

Asymmetric Induction Strategies for α-Amino Amide Formation

While the target molecule is a β-amino amide, the principles of asymmetric induction are broadly applicable. For the formation of chiral β-amino amides, several key strategies have been developed that parallel those for α-amino amides. These methods aim to create the stereocenter at the C3 position with high fidelity.

One of the most powerful strategies is the catalytic asymmetric conjugate addition (or aza-Michael reaction). nih.gov In this approach, a nitrogen nucleophile is added to an α,β-unsaturated carbonyl compound, such as N-phenylcinnamamide, in the presence of a chiral catalyst. The catalyst, often a chiral Lewis acid or a Brønsted acid, coordinates to the substrate and directs the nucleophilic attack to one face of the molecule, resulting in an enantioenriched β-amino amide. nih.gov

Another significant strategy is the asymmetric hydrogenation of enamines . A precursor molecule containing a carbon-carbon double bond at the β-position (a β-enamido amide) can be hydrogenated using a chiral transition metal catalyst, such as a Rhodium- or Ruthenium-phosphine complex. The chiral ligand on the metal center dictates the stereochemical outcome of the hydrogen addition, leading to the desired enantiomer of the β-amino amide.

Homologation of α-amino acids, such as through the Arndt-Eistert reaction, provides another route, although it can involve hazardous reagents like diazomethane. illinois.edu

Diastereoselective and Enantioselective Methodologies

Distinguishing between diastereoselective and enantioselective methods is key. Diastereoselective reactions create a new stereocenter in a molecule that already contains one, leading to diastereomers. Enantioselective reactions create a stereocenter in a prochiral molecule, leading to enantiomers.

Enantioselective Methodologies: A notable enantioselective method is the copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds. nih.gov By using a chiral ligand, a copper hydride species can be directed to add across the double bond with specific regioselectivity and enantioselectivity, forming a precursor to the β-amino amide. nih.gov

Table of Enantioselective Catalytic Methods for β-Amino Acid/Amide Synthesis

| Catalytic System | Reaction Type | Substrate Example | Outcome |

|---|---|---|---|

| CuH with Chiral Ligand | Hydroamination | Cinnamic Acid Derivatives | Forms enantioenriched β-amino acid derivatives. nih.gov |

| Rhodium-Bisphosphine Complexes | Asymmetric Hydrogenation | (Z)-enamines | High yield and enantioselectivity for β-amino acid derivatives. |

Diastereoselective Methodologies: Diastereoselective approaches often rely on the use of chiral auxiliaries as discussed previously. For example, the alkylation of the dianion of an N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide with an alkyl halide proceeds with diastereoselectivities ranging from 65-86%. scielo.br The existing stereocenters on the α-phenylethyl groups control the direction of the incoming alkyl group. scielo.br

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and developing new synthetic routes. The formation of the amide bond in 3-Amino-N-phenylpropanamide is the central transformation, and its mechanism has been studied extensively in a general context.

Elucidation of Reaction Intermediates and Transition States

The formation of an amide bond from a carboxylic acid derivative and an amine typically proceeds through a tetrahedral intermediate . nih.govlibretexts.org When a carboxylic acid is activated (e.g., as an acid chloride or activated ester) and reacts with an amine (like aniline), the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This addition step forms a transient, high-energy tetrahedral intermediate where the carbonyl carbon is sp³-hybridized. nih.gov This intermediate then collapses, expelling a leaving group (e.g., a chloride ion or an alcohol) to reform the carbonyl double bond and yield the final amide product. libretexts.org

In biocatalytic amide bond formation, the mechanism often involves the activation of the carboxylic acid by ATP. rsc.org This can lead to the formation of highly reactive intermediates such as an acyl-adenylate or an acyl-phosphate . nih.govrsc.org These intermediates are then susceptible to nucleophilic attack by an amine to form the amide bond. nih.gov

Transition state analogues are stable molecules that mimic the structure of the unstable transition state of a reaction. nih.gov For amide bond formation, these analogues have been instrumental in understanding the geometry and electronic distribution of the transition state, which is crucial for designing potent enzyme inhibitors and efficient catalysts. nih.gov

Kinetic Studies and Rate Determination for Propanamide Bond Formation

The rate of amide bond formation is influenced by several factors, including the nature of the reactants, the solvent, temperature, and the presence of catalysts. Kinetic studies provide quantitative data on how these factors affect the reaction rate. nih.govacs.org

The reaction is typically second-order, with the rate being dependent on the concentrations of both the activated carboxylic acid and the amine. The rate-determining step is often the nucleophilic attack of the amine on the carbonyl carbon.

A study on amide bond formation in a monolayer at the air-water interface revealed an effective molarity of approximately 500 M compared to the bimolecular reaction in solution, highlighting the significant rate enhancement possible by controlling reactant proximity. nih.gov The study also determined the activation energies for the reaction in both chloroform solution (9.9 +/- 1.0 kcal/mol) and in the monolayer (2.1 +/- 0.2 kcal/mol), demonstrating a much lower energy barrier at the interface. nih.gov The pH of the medium is also critical, as it affects the protonation state of the amine nucleophile; the free amine is the reactive species, so excessively acidic conditions that protonate the amine will slow the reaction. nih.gov

Computational Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry has become an indispensable tool for investigating reaction mechanisms. mit.edunih.gov Methods like Density Functional Theory (DFT) and ab initio molecular orbital theory allow for the detailed study of reaction pathways, including the structures and energies of reactants, products, intermediates, and transition states. researchgate.netresearchgate.net

For amide bond formation, computational models can be used to:

Predict Reaction Feasibility: By calculating the energy profile of a proposed reaction, chemists can predict whether a reaction is likely to proceed under certain conditions. mit.edu

Identify Transition States: Computational methods can locate the transition state structure, providing insights into the geometry of the bond-forming and bond-breaking processes. researchgate.net This information is vital for understanding stereoselectivity.

Validate Experimental Observations: Computational results can be compared with experimental data (e.g., kinetic isotope effects) to confirm or refine a proposed mechanism. For example, calculations have shown that for the reaction between formic acid and ammonia (B1221849), a second ammonia molecule can act as a catalyst, and a two-step mechanism involving a tetrahedral intermediate is more favorable than a concerted one. researchgate.net

These computational approaches enable a "digital twin" of the synthesis process to be created, allowing for in silico optimization of reaction conditions to improve yield and selectivity before extensive laboratory work is undertaken. nih.gov

Theoretical and Computational Investigations of 3 Amino N Phenylpropanamide Hydrochloride

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within 3-Amino-N-phenylpropanamide hydrochloride are fundamental to its chemical behavior. Computational chemistry offers powerful tools to probe these aspects in detail.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311+G(d,p), can be used to optimize the molecular geometry and compute various electronic parameters. researchgate.netelsevierpure.com These calculations would likely reveal the influence of the protonated amino group on the electron distribution across the entire molecule. The presence of the electron-withdrawing phenyl ring and the amide functionality, in conjunction with the positively charged amino group, creates a complex electronic landscape.

Ab initio methods, while computationally more intensive, can provide even more accurate results for smaller systems and can be used to benchmark DFT findings. For a molecule of this size, methods like Møller-Plesset perturbation theory (MP2) could offer deeper insights into electron correlation effects.

Table 1: Predicted Geometrical Parameters of this compound (Optimized using DFT) Note: These are theoretically predicted values based on calculations of similar molecules and are subject to variation based on the specific computational method and basis set used.

| Parameter | Predicted Value |

|---|---|

| C-C (aliphatic) bond length | 1.52 - 1.54 Å |

| C-N (amide) bond length | 1.33 - 1.35 Å |

| C=O (amide) bond length | 1.23 - 1.25 Å |

| C-N (amine) bond length | 1.48 - 1.50 Å |

| C-C (aromatic) bond length | 1.39 - 1.41 Å |

| N-H (amide) bond length | 1.01 - 1.03 Å |

| N-H (amine) bond length | 1.03 - 1.05 Å |

| C-C-N bond angle | 110 - 112° |

| C-N-C bond angle | 120 - 122° |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be located primarily on the phenyl ring and the amide group, regions with higher electron density. The LUMO, conversely, is likely to be distributed over the protonated amino group and the carbonyl carbon, which are the more electrophilic centers.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound Note: These are theoretically predicted values and can vary.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -7.0 to -6.5 |

| LUMO | -1.5 to -1.0 |

| HOMO-LUMO Gap | 5.5 to 5.0 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair "bonds". nih.gov For this compound, NBO analysis can quantify the delocalization of electron density and the nature of intramolecular interactions. nih.gov It would likely show significant delocalization from the nitrogen lone pair of the amide into the carbonyl group, contributing to the partial double bond character of the C-N amide bond. azom.com

Charge distribution studies, often performed using methods like Mulliken population analysis or by calculating Natural Population Analysis (NPA) charges from NBO, reveal the partial charges on each atom. In this molecule, the nitrogen of the protonated amino group would carry a significant positive charge, while the oxygen of the carbonyl group would be strongly negative. The phenyl ring would exhibit a more complex charge distribution due to resonance effects. This charge distribution is crucial for understanding electrostatic interactions with other molecules, such as biological receptors.

Table 3: Predicted Mulliken Atomic Charges on Key Atoms of this compound Note: These are theoretically predicted values and are highly dependent on the computational method.

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| O (Carbonyl) | -0.5 to -0.6 |

| N (Amide) | -0.3 to -0.4 |

| C (Carbonyl) | +0.4 to +0.5 |

| N (Amine, protonated) | +0.8 to +0.9 |

| Phenyl Ring (average) | Slightly negative to neutral |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of this compound is not static but exists as an ensemble of different conformations. Understanding these conformations and their relative energies is vital for predicting its biological activity.

The flexible propanamide chain allows for a variety of spatial arrangements. Conformational analysis aims to identify the low-energy, stable conformations of the molecule. This can be achieved through systematic searches or, more efficiently, through molecular dynamics simulations. nih.gov These simulations would explore the potential energy surface of the molecule, revealing the most probable conformations. The relative orientation of the phenyl ring, the amide plane, and the protonated amino group are key determinants of conformational preference. Steric hindrance between these groups will play a significant role in defining the low-energy conformers.

Intramolecular hydrogen bonds can significantly stabilize certain conformations. In this compound, the protonated amino group (N-H) can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. The formation of an intramolecular hydrogen bond between these two groups would lead to a more compact, folded conformation. Molecular dynamics simulations can provide insights into the dynamics and stability of these hydrogen bonds, including their lifetimes and the geometries they enforce. nih.gov The presence of the chloride counter-ion will also influence the conformational landscape through electrostatic interactions.

Solvent Effects on Molecular Conformation and Electronic Properties

The molecular conformation and electronic characteristics of flexible molecules like this compound are significantly influenced by the surrounding solvent environment. Computational studies are essential to understand these interactions, as the solvent can affect the equilibrium between different conformers by stabilizing or destabilizing them based on polarity and hydrogen bonding capabilities. rsc.orgresearchgate.net

Theoretical investigations typically employ quantum chemical calculations, such as Density Functional Theory (DFT), combined with implicit or explicit solvent models. Implicit models, like the Polarizable Continuum Model (PCM), simulate the bulk solvent as a continuous medium with a specific dielectric constant, which is an efficient way to account for electrostatic interactions. nih.gov Explicit models involve including a number of individual solvent molecules around the solute, providing a more detailed picture of specific interactions like hydrogen bonding. rsc.orgnih.gov

For this compound, the key conformational degrees of freedom include the torsion angles of the propanamide backbone and the orientation of the phenyl group. In a polar protic solvent like water or methanol (B129727), the charged aminium (-NH3+) and polar amide groups would be stabilized through strong hydrogen bonds. rsc.orgmdpi.com This interaction can influence the intramolecular geometry, potentially favoring more extended conformations to maximize solute-solvent interactions. Conversely, in a nonpolar aprotic solvent like chloroform, intramolecular hydrogen bonding between the aminium and the amide carbonyl oxygen might become more favorable, leading to more compact or folded conformations. researchgate.net These conformational shifts directly impact the molecule's electronic properties, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO).

Table 1: Illustrative Theoretical Solvent Effects on Properties of this compound This table presents hypothetical data to illustrate expected trends based on computational chemistry principles.

| Solvent (Dielectric Constant) | Predicted Stable Conformation | Calculated Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Chloroform (4.8) | Folded / Compact | ~ 4.5 D | ~ 5.8 eV |

| Dimethyl Sulfoxide (46.7) | Semi-Extended | ~ 6.2 D | ~ 5.6 eV |

Spectroscopic Property Prediction (Computational)

Theoretical Vibrational Spectroscopy (IR, Raman) Calculations and Band Assignment

Computational chemistry provides powerful tools for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. For this compound, DFT calculations are the method of choice for obtaining reliable predictions of vibrational frequencies and intensities. nih.govmdpi.com Methods like the B3LYP functional combined with a Pople-style basis set (e.g., 6-311++G(d,p)) or a Dunning-type basis set (e.g., cc-pVDZ) are commonly used for geometry optimization and frequency calculations. mdpi.com

The calculation first determines the molecule's minimum energy geometry and then computes the second derivatives of the energy with respect to atomic displacements to yield harmonic vibrational frequencies. semanticscholar.org The resulting predicted spectrum allows for the detailed assignment of specific vibrational modes to the observed experimental bands. For instance, the high-frequency region is characterized by N-H stretching from the aminium group and C-H stretching from the aromatic ring and alkyl chain. The amide I band (primarily C=O stretch) and amide II band (a mix of N-H in-plane bending and C-N stretching) are particularly important for confirming the amide group's presence and environment. semanticscholar.orgresearchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. mdpi.com

Table 2: Illustrative Theoretical Vibrational Frequencies and Assignments for this compound This table presents hypothetical data based on typical frequency ranges for functional groups.

| Calculated Frequency (cm⁻¹, Scaled) | Intensity (IR) | Intensity (Raman) | Assignment (Vibrational Mode) |

|---|---|---|---|

| ~3200-3000 | Medium | Medium | N-H stretch (aminium), Aromatic/Aliphatic C-H stretch |

| ~1675 | Strong | Medium | Amide I (C=O stretch) |

| ~1550 | Medium | Weak | Amide II (N-H bend, C-N stretch) |

| ~1495, 1450 | Strong | Strong | Aromatic C=C ring stretch |

| ~1325 | Medium | Weak | CH₂ wag/twist |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of NMR chemical shifts using computational methods has become a crucial tool for structure verification. nih.govescholarship.org The most common and reliable approach involves DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method. nih.govacs.orgrsc.orgresearchgate.net This process typically involves:

A conformational search to identify the low-energy conformers of the molecule in a simulated solvent.

Geometry optimization of these conformers using a suitable DFT functional and basis set.

Calculation of the NMR isotropic magnetic shielding constants for each conformer using the GIAO method. rsc.orgnih.gov

Averaging the shielding constants based on the Boltzmann population of the conformers.

Converting the averaged shielding constants to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, this method can predict the ¹H and ¹³C chemical shifts. The predicted values can then be compared with experimental data to confirm the structure. researchgate.net Machine learning algorithms are also emerging as a powerful, alternative method for predicting chemical shifts with high accuracy. mdpi.comnih.gov

Table 3: Illustrative Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) in DMSO-d₆ Theoretical values are hypothetical, generated to illustrate the expected correlation with experimental data.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Phenyl C1 (C-N) | - | ~138.5 |

| Phenyl C2, C6 | ~7.55 | ~119.5 |

| Phenyl C3, C5 | ~7.30 | ~129.0 |

| Phenyl C4 | ~7.05 | ~123.5 |

| Amide (C=O) | - | ~170.0 |

| Amide (N-H) | ~10.2 | - |

| α-CH₂ | ~2.70 | ~35.0 |

| β-CH₂ | ~3.15 | ~36.5 |

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Spectrum Simulations for Stereochemical Assignments

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules. researchgate.netunipi.it These methods measure the differential absorption of left and right circularly polarized light by a sample. dtu.dk Since this compound does not possess a stereocenter, it is an achiral molecule. Consequently, it does not produce an ECD or VCD signal, as its mirror image is superimposable upon itself.

However, if a chiral derivative were to be synthesized (for example, by introducing a substituent to create a stereocenter), computational simulations of ECD and VCD spectra would be indispensable for assigning its absolute configuration. The process involves:

Calculating the low-energy conformers for one enantiomer (e.g., the R-enantiomer).

Simulating the Boltzmann-averaged ECD and VCD spectra for that enantiomer using methods like time-dependent DFT (TD-DFT) for ECD and standard DFT for VCD. arxiv.org

Comparing the simulated spectrum with the experimentally measured spectrum. A match between the experimental spectrum and the simulated spectrum for the R-enantiomer confirms the absolute configuration as R. If they are mirror images, the configuration is S. researchgate.net

Table 4: Conceptual Application of ECD/VCD for a Hypothetical Chiral Derivative

| Step | Action | Purpose |

|---|---|---|

| 1 | Synthesize Chiral Derivative | Create a molecule with non-superimposable mirror images. |

| 2 | Measure Experimental Spectrum | Obtain the ECD or VCD spectrum of the synthesized sample. |

| 3 | Compute Theoretical Spectrum | Simulate the spectrum for a known configuration (e.g., R-isomer). |

Reaction Pathway Energetics and Transition State Theory for Transformations Involving this compound

Computational chemistry is instrumental in exploring the potential chemical transformations of this compound by mapping their reaction pathways and calculating the associated energy barriers. Using principles of transition state theory, DFT calculations can locate the transition state (TS) structures—the highest energy point along a reaction coordinate—for various potential reactions. nih.govnih.govacs.org The calculated energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is a key determinant of the reaction rate. blogspot.com

Potential transformations for this molecule include reactions common to amides and amines. nih.govnih.gov One of the most fundamental is the hydrolysis of the amide bond, which can proceed under acidic or basic conditions to yield 3-aminopropanoic acid and aniline (B41778). nih.govacs.org Computational studies can model the step-by-step mechanism, including the formation of a tetrahedral intermediate, and determine the rate-limiting step by identifying the highest energy barrier. nih.gov Other possible reactions that could be investigated computationally include N-dealkylation or enzymatic transformations, drawing parallels to the metabolism of structurally related pharmaceutical compounds. researchgate.net

Table 5: Illustrative Calculated Activation Energies for Hypothetical Reactions This table presents plausible theoretical data for comparing the feasibility of different reaction pathways.

| Reaction Pathway | Description | Rate-Limiting Step | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Cleavage of the amide bond in acidic water | Nucleophilic attack of water on the protonated carbonyl | ~25-30 |

| Base-Catalyzed Hydrolysis | Cleavage of the amide bond in basic water | Nucleophilic attack of hydroxide (B78521) on the carbonyl carbon. nih.govnih.gov | ~22-26 |

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 3 Amino N Phenylpropanamide Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. fmp-berlin.infoijcrt.org

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide foundational information on the number and type of protons and carbons, complex molecules often exhibit signal overlap that complicates direct interpretation. researchgate.netscribd.com Two-dimensional (2D) NMR techniques resolve these ambiguities by spreading the signals across two frequency axes, revealing correlations between nuclei. wikipedia.orgacs.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). wikipedia.orgsdsu.edu In a COSY spectrum of 3-Amino-N-phenylpropanamide hydrochloride, cross-peaks would be expected between the protons of the adjacent methylene (B1212753) groups (-CH2-CH2-) in the propanamide backbone, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and the heteronuclei they are attached to, most commonly ¹³C. columbia.eduprinceton.edu This technique is highly sensitive and allows for the unambiguous assignment of each carbon atom that bears protons. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): Complementary to HSQC, the HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). princeton.eduyoutube.com This is crucial for piecing together the molecular skeleton, especially by connecting fragments separated by quaternary carbons or heteroatoms. For instance, HMBC can show correlations from the amide N-H proton to the carbonyl carbon (²J) and to the alpha-carbon (³J), confirming the amide linkage.

To illustrate the application of these techniques, one can analyze the expected correlations for the core structure of 3-Amino-N-phenylpropanamide. Based on published chemical shifts for the free base form, a detailed connectivity map can be constructed. researchgate.net

Illustrative NMR Data and Expected 2D Correlations

Data based on reported values for 3-Amino-N-phenylpropanamide free base in CDCl₃. researchgate.net

¹H and ¹³C NMR Chemical Shifts| Atom Name | Position | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|---|

| Cα | -C H₂-C(O)- | 2.43 | 38.0 |

| Cβ | -C H₂-NH₂ | 3.05 | 38.8 |

| C=O | -C (O)- | - | 171.2 |

| C1' | Phenyl-C 1' | - | 138.5 |

| C2'/C6' | Phenyl-C 2'/6' | 7.51 | 129.0 |

| C3'/C5' | Phenyl-C 3'/5' | 7.26 | 119.9 |

| C4' | Phenyl-C 4' | 7.02 | 123.9 |

Expected 2D NMR Correlations

| Experiment | From Proton(s) | Expected Correlation to Proton(s) | Expected Correlation to Carbon(s) |

|---|---|---|---|

| COSY | Hα (2.43 ppm) | Hβ (3.05 ppm) | - |

| Hβ (3.05 ppm) | Hα (2.43 ppm) | - | |

| HSQC | Hα (2.43 ppm) | - | Cα (38.0 ppm) |

| Hβ (3.05 ppm) | - | Cβ (38.8 ppm) | |

| H2'/6' (7.51 ppm) | - | C2'/6' (129.0 ppm) | |

| H3'/5' (7.26 ppm) | - | C3'/5' (119.9 ppm) | |

| H4' (7.02 ppm) | - | C4' (123.9 ppm) | |

| HMBC | Hα (2.43 ppm) | - | Cβ (³J), C=O (²J) |

| Hβ (3.05 ppm) | - | Cα (²J), C=O (³J) | |

| NH (9.98 ppm) | - | C=O (²J), C1' (²J), C2'/6' (³J) |

Molecules are not static entities; they undergo various dynamic processes, such as bond rotations and conformational changes, often on the NMR timescale. semanticscholar.org Variable Temperature (VT) NMR is a powerful technique used to study these dynamics. ox.ac.uk By recording NMR spectra at different temperatures, one can slow down or speed up these exchange processes. youtube.com

For this compound, a key dynamic process is the restricted rotation around the C-N amide bond, which possesses significant double-bond character. nanalysis.comst-andrews.ac.uk At low temperatures, this rotation may be slow enough to allow for the observation of distinct signals for different conformers (rotamers). As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal. youtube.com Analysis of the spectra at the coalescence temperature allows for the calculation of the free energy barrier (ΔG‡) to rotation. semanticscholar.org Further dynamic processes, such as rotation around the Cα-Cβ and Cα-C(O) single bonds, could also be investigated using VT NMR. nih.gov

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. The amide functional group in 3-Amino-N-phenylpropanamide can theoretically exist in equilibrium with its imidic acid (or iminol) tautomer.

NMR spectroscopy is a primary tool for investigating such equilibria. nih.govresearchgate.net If both tautomers were present in significant quantities, separate sets of NMR signals would be observed for each form. Key indicators would include the disappearance of the amide N-H signal and the appearance of a new O-H signal for the iminol form, along with significant changes in the chemical shifts of the adjacent carbon atoms (C=O vs. C-O and C-N vs. C=N). scribd.com However, for simple acyclic amides in neutral solutions, the amide form is overwhelmingly favored, and the iminol tautomer is typically not observed spectroscopically. pku.edu.cn

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. ksu.edu.samt.com These methods are highly effective for identifying the functional groups present in a compound, as each group gives rise to characteristic absorption or scattering bands at specific frequencies. fiveable.metriprinceton.org IR spectroscopy is sensitive to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that alter the molecule's polarizability. mt.comfiveable.me This often makes them complementary. ksu.edu.sa

The interpretation of a vibrational spectrum involves assigning observed bands to specific molecular motions, such as stretching, bending, rocking, and twisting of bonds. s-a-s.orgspectroscopyonline.com For this compound, the spectrum would be dominated by vibrations from the phenyl ring, the secondary amide group, the alkyl chain, and the terminal ammonium (B1175870) group (-NH₃⁺) resulting from the hydrochloride salt form.

Typical Vibrational Band Assignments for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretching | 3200-2800 (broad) | Broad, strong bands characteristic of the ammonium salt. |

| N-H Bending (asymmetric) | ~1600 | Often referred to as "amino acid II" band. thieme-connect.de | |

| N-H Bending (symmetric) | ~1500 | Often referred to as "amino acid I" band. thieme-connect.de | |

| Amide (-C(O)NH-) | N-H Stretching | 3370-3170 | A single, medium-intensity peak for secondary amides. spectroscopyonline.com |

| C=O Stretching (Amide I) | 1680-1630 | Very strong intensity in IR due to the large change in dipole moment. pressbooks.pub | |

| N-H Bending (Amide II) | 1570-1515 | A strong, characteristic band resulting from coupling of N-H bend and C-N stretch. s-a-s.orgspectroscopyonline.com | |

| C-N Stretching (Amide III) | 1300-1200 | More complex, coupled vibration. acs.org | |

| Phenyl Ring | C-H Stretching | 3100-3000 | Sharp bands of medium to weak intensity. |

| C=C Stretching | 1600, 1580, 1500, 1450 | A set of four characteristic bands, often sharp. thieme-connect.de | |

| C-H Bending (out-of-plane) | 770-730 and 710-690 | Strong bands whose positions are indicative of monosubstitution. | |

| Alkyl Chain (-CH₂-) | C-H Stretching (asymmetric) | ~2925 | Strong intensity. |

| C-H Stretching (symmetric) | ~2850 | Strong intensity. |

While empirical correlation tables provide a good starting point for spectral assignment, a more rigorous analysis is achieved by correlating the experimental spectrum with one calculated from first principles using quantum chemistry methods. researchgate.net Density Functional Theory (DFT) is a widely used computational method that can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. etsu.edumdpi.com

The process involves first optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set). researchgate.net Subsequently, a frequency calculation is performed on the optimized structure. nih.gov The calculated harmonic frequencies are often systematically higher than the experimental (anharmonic) frequencies and are typically scaled by an empirical factor to improve the agreement. chemrxiv.org By comparing the scaled theoretical spectrum with the experimental IR and Raman data, a detailed and confident assignment can be made for each observed band, including complex vibrations in the "fingerprint" region (<1500 cm⁻¹) that arise from the collective motion of the entire molecular skeleton. spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound, providing precise information on its molecular weight and the fragmentation patterns necessary to confirm its chemical structure.

Electrospray Ionization (ESI) and Other Soft Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the analyte is ionized directly from a solution, typically yielding a protonated molecular ion [M+H]⁺. For 3-Amino-N-phenylpropanamide, which has a molecular formula of C₉H₁₂N₂O, the expected protonated ion would correspond to the cationic form of the free base.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion, are used to generate characteristic fragment ions. The fragmentation of 3-Amino-N-phenylpropanamide is expected to follow predictable pathways common to similar structures like phenethylamines and other N-phenyl amides. nih.govmdpi.comwvu.edu Key fragmentation mechanisms include:

Amide Bond Cleavage: A primary fragmentation pathway involves the cleavage of the amide bond (C-N bond), which can occur in two ways, leading to fragments corresponding to the acylium ion or the anilide cation.

Loss of Ammonia (B1221849) (NH₃): Cleavage adjacent to the primary amine can result in the loss of a neutral ammonia molecule.

Benzylic and Amine-adjacent Cleavages: The bonds alpha and beta to the amine and the phenyl ring are susceptible to cleavage, leading to characteristic product ions. mdpi.com

The predictable nature of these fragmentation pathways allows for the systematic structural confirmation of the molecule and related substances. nih.gov

Table 1: Predicted ESI-MS/MS Fragmentation of 3-Amino-N-phenylpropanamide [M+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 165.10 | 120.08 | NH₂CH₂CH₂ | [C₆H₅NHCO]⁺ |

| 165.10 | 93.06 | CH₂CH₂CONH₂ | [C₆H₅NH]⁺ |

| 165.10 | 72.08 | C₆H₅NHCO | [CH₂CH₂NH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental composition. wvu.edunih.gov For this compound (C₉H₁₃ClN₂O), the theoretical exact mass of the protonated free base (C₉H₁₃N₂O + H)⁺ is calculated to be 165.1028 Da.

By comparing the experimentally measured mass to the theoretical mass with a high degree of accuracy (typically within 5 ppm), HRMS can confirm the molecular formula and distinguish it from other potential isobaric compounds. This capability is crucial for confirming the identity of the compound in complex matrices and for validating newly synthesized batches.

Table 2: HRMS Data for 3-Amino-N-phenylpropanamide

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O (Free Base) |

| Molecular Weight (Nominal) | 164 g/mol |

| Theoretical Monoisotopic Mass [M] | 164.09496 Da |

| Theoretical Exact Mass of [M+H]⁺ | 165.10279 Da |

| Elemental Composition | C: 65.83%, H: 7.37%, N: 17.06%, O: 9.74% |

X-ray Crystallography of this compound and its Salts

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise details about bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice, including intermolecular interactions.

Single-Crystal Growth and Quality Assessment

The initial and often most challenging step in X-ray crystallographic analysis is the growth of high-quality single crystals. For a hydrochloride salt like this compound, suitable crystals are typically grown from solution using methods such as:

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol (B129727), or water-ethanol mixtures) is allowed to evaporate slowly at a constant temperature.

Vapor Diffusion: A solution of the compound is placed in a small open container within a larger sealed vessel containing a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

Once crystals are obtained, their quality is assessed. This involves visual inspection under a microscope for well-defined faces, lack of cracks, and optical clarity. The ultimate test of crystal quality is the diffraction pattern produced when exposed to an X-ray beam; sharp, well-resolved diffraction spots are indicative of a good-quality single crystal suitable for structural determination.

Determination of Unit Cell Parameters, Space Group, and Asymmetric Unit

A suitable single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to determine the fundamental properties of the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell—the smallest repeating unit of the crystal lattice—are calculated from the positions of the diffraction spots.

Space Group: The symmetry of the crystal lattice is determined by analyzing the systematic absences in the diffraction data. The space group describes the set of symmetry operations that map the crystal onto itself. For organic salts, common space groups are often centrosymmetric, such as P2₁/c or C2/c. nih.gov

Asymmetric Unit: The asymmetric unit is the smallest part of the unit cell from which the entire cell can be generated by applying the space group's symmetry operations. For a simple salt like this compound, the asymmetric unit would typically contain one cation (3-amino-N-phenylpropanamidium) and one chloride anion. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1025 |

| Z (Molecules per unit cell) | 4 |

Analysis of Intermolecular Interactions and Crystal Packing

Once the crystal structure is solved, the arrangement of molecules in the lattice (crystal packing) can be analyzed. This arrangement is governed by various non-covalent intermolecular interactions, which dictate the crystal's stability and physical properties. For this compound, the key expected interactions include:

Hydrogen Bonding: As a hydrochloride salt, the primary amine is protonated to form an ammonium group (-NH₃⁺), which is an excellent hydrogen bond donor. The amide group provides another donor (N-H) and an acceptor (C=O). The chloride anion (Cl⁻) is a strong hydrogen bond acceptor. A network of hydrogen bonds involving N-H···Cl, N-H···O=C, and potentially C-H···O interactions would be expected to be a dominant feature of the crystal packing. nih.gov

The interplay of this extensive hydrogen-bonding network and other weaker interactions defines the final three-dimensional architecture of the crystal. chemchart.com

Table of Compounds Mentioned

| Compound Name |

|---|

| 3-Amino-N-phenylpropanamide |

Crystallographic Databases and Structural Information Retrieval (e.g., CCDC)

The Cambridge Crystallographic Data Centre (CCDC) stands as a pivotal global repository for the collection, curation, and dissemination of small-molecule organic and metal-organic crystal structures. The primary database, the Cambridge Structural Database (CSD), is an essential resource for chemists and material scientists, providing access to over a million experimentally determined crystal structures. manchester.ac.ukcam.ac.uk

For a compound like this compound, a search of the CSD would be the first step in retrieving existing crystallographic data. This process involves querying the database using the compound's name, chemical formula (C₉H₁₃ClN₂O), or other identifiers. If a crystal structure has been previously determined and deposited, the CSD would provide a wealth of information, including:

Lattice Parameters: The dimensions and angles of the unit cell.

Space Group: The symmetry of the crystal lattice.

Atomic Coordinates: The precise x, y, and z positions of each atom in the unit cell.

Bond Lengths and Angles: Detailed geometric parameters of the molecule.

Torsion Angles: Information about the conformation of the molecule.

This data allows for a detailed examination of the molecule's three-dimensional structure, including the conformation of the propanamide chain and the orientation of the phenyl group. Furthermore, the database provides tools for analyzing intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing and solid-state properties of the hydrochloride salt.

In the absence of a deposited structure for this compound, the CSD can still be a valuable tool. It allows for searches of structurally similar compounds to identify trends in conformation and packing. Tools such as Mogul, a knowledge base of molecular geometry derived from the CSD, can be used to assess the likely geometry of the molecule. cam.ac.uk

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₉H₁₃ClN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.254 |

| b (Å) | 8.987 |

| c (Å) | 12.345 |

| α (°) | 90 |

| β (°) | 105.6 |

| γ (°) | 90 |

| Volume (ų) | 1095.2 |

| Z | 4 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no public crystallographic data for this compound was found.

Chiroptical Spectroscopy for Absolute Configuration Determination

This compound possesses a chiral center at the C3 position of the propanamide backbone, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). Determining the absolute configuration of a specific enantiomer is a critical aspect of its chemical characterization, with significant implications for its biological activity and pharmacological properties. mdpi.comnih.gov Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a powerful non-destructive technique for this purpose. nih.govnih.gov

The two primary methods of chiroptical spectroscopy used for determining absolute configuration are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. To determine the absolute configuration of this compound, the experimental ECD spectrum of a pure enantiomer would be recorded. This experimental spectrum is then compared to the theoretical ECD spectra for both the R and S enantiomers, which are calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov

Vibrational Circular Dichroism (VCD): VCD spectroscopy is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. nih.gov VCD is particularly useful for molecules that lack strong UV-Vis chromophores. The experimental VCD spectrum provides information about the stereochemistry based on the vibrational modes of the molecule. Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum to the quantum chemically calculated spectra for the R and S enantiomers.

The accuracy of both ECD and VCD in determining the absolute configuration relies heavily on the quality of the quantum chemical calculations, which must take into account the conformational flexibility of the molecule. For this compound, this would involve a thorough conformational search to identify all low-energy conformers and then calculating the Boltzmann-averaged spectrum for comparison with the experimental data.

Interactive Table: Hypothetical Chiroptical Data for (S)-3-Amino-N-phenylpropanamide Hydrochloride

| Technique | Wavelength/Wavenumber | Molar Ellipticity (deg cm² dmol⁻¹) |

| ECD | 215 nm | +15,000 |

| ECD | 260 nm | -2,500 |

| VCD | 1650 cm⁻¹ (Amide I) | +0.5 |

| VCD | 1540 cm⁻¹ (Amide II) | -0.2 |

Note: The data in this table is hypothetical and for illustrative purposes only. The signs and magnitudes of the Cotton effects are representative of what might be observed for a specific enantiomer.

Chemical Reactivity and Derivatization of 3 Amino N Phenylpropanamide Hydrochloride

Reactions of the Protonated Amine Functional Group (–NH3+)

The terminal aliphatic amine, present as an ammonium (B1175870) chloride salt, is a key site for chemical modification. Its reactivity is fundamentally dependent on its protonation state.

De-protonation and Amine Reactivity Studies

In its hydrochloride salt form, the primary amine exists as a protonated ammonium group (–NH3+). This protonation renders the nitrogen lone pair unavailable, making it non-nucleophilic. To engage the amine in reactions requiring nucleophilicity, it must first be de-protonated. This is typically achieved by treatment with a suitable base, such as sodium bicarbonate, sodium carbonate, or an organic amine like triethylamine (B128534) (TEA), to yield the free primary amine, 3-amino-N-phenylpropanamide. nih.gov

The reactivity of the resulting free amine is characteristic of a primary aliphatic amine. It can act as a nucleophile and a base. Studies on similar biological amines in aprotic solvents have shown that their nucleophilicity can be influenced by hydrogen bonding interactions. conicet.gov.ar The free amine of 3-amino-N-phenylpropanamide can participate in various reactions, including acylation, alkylation, and nucleophilic addition.

Nucleophilic Reactions and Formation of Imine Derivatives

Once de-protonated, the primary amine is a potent nucleophile. It can react with carbonyl compounds, such as aldehydes and ketones, to form imine derivatives, also known as Schiff bases. This reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to form the C=N double bond.

For instance, the reaction of 3-amino-N-phenylpropanamide with a substituted benzaldehyde (B42025) would yield the corresponding N-benzylidene derivative. The synthesis of various fentanyl analogs and other biologically active molecules often involves the formation of an imine from a primary or secondary amine as a key step, which is subsequently reduced to form a new amine linkage. nih.gov For example, reacting an amine with a piperidone derivative to form an imine is a common strategy. nih.gov Similarly, reductive amination, where the imine intermediate is reduced in situ (e.g., with sodium borohydride), is a powerful method for forming secondary amines from primary amines. nih.gov

Reactions of the Amide Functional Group (–CONH–)

The N-phenylpropanamide moiety is relatively stable, but the amide bond can undergo specific chemical transformations under appropriate conditions.

Hydrolysis and Transamidation Reactions

The amide bond can be cleaved through hydrolysis under either acidic or basic conditions.

Acidic Hydrolysis: Heating the compound in the presence of a strong acid (e.g., concentrated hydrochloric acid) and water will break the amide bond. This reaction yields 3-aminopropanoic acid (β-alanine) and aniline (B41778). epo.org

Basic Hydrolysis: Treatment with a strong base, such as sodium hydroxide (B78521), at elevated temperatures will also cleave the amide bond, producing the sodium salt of 3-aminopropanoic acid and aniline.

Transamidation is a process where the amide group is exchanged. While direct transamidation is often difficult, recent methodologies have enabled this transformation under specific catalytic conditions. One strategy involves the activation of the N–C(S) bond in thioamides, which are "single-atom" isosteres of amides. rsc.org A more direct approach for amides can involve activation of the amide bond itself, for example, by converting the carbonyl oxygen into a more reactive leaving group, followed by nucleophilic attack by a different amine. rsc.org This would allow for the substitution of the aniline portion of the molecule with another amine.

Reduction Pathways of the Amide Carbonyl

The amide group is generally resistant to reduction but can be converted to an amine using powerful reducing agents. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction with LiAlH₄ reduces the amide carbonyl completely to a methylene (B1212753) group (–CH₂–), converting the secondary amide into a secondary amine.

The reduction of 3-amino-N-phenylpropanamide hydrochloride (after initial de-protonation and of the primary amine) with LiAlH₄ would yield N-(3-aminopropyl)-N-phenylamine. masterorganicchemistry.com The process involves the initial addition of a hydride to the carbonyl carbon, followed by elimination of the oxygen atom as an aluminate complex to form an iminium ion intermediate, which is then further reduced by another hydride equivalent to the final amine. masterorganicchemistry.com Other reducing systems, such as silanes in combination with catalysts, have also been developed for amide reduction and can offer greater functional group tolerance. organic-chemistry.orggoogle.com

| Reagent/System | Product | Typical Conditions | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Amine (e.g., N-(3-aminopropyl)-N-phenylamine) | Anhydrous ether or THF, followed by aqueous workup | masterorganicchemistry.com |

| Silanes (e.g., Et₃SiH) with catalyst | Secondary Amine | Varies with catalyst (e.g., transition metals, boranes) | organic-chemistry.org |

| Low-valent Titanium (e.g., from TiCl₄/Mg) | Secondary Amine | THF, 0°C to room temperature | google.com |

Reactions Involving the Phenyl Moiety

The N-acylphenyl group (the aniline-derived portion) can undergo electrophilic aromatic substitution. The amide group (–NHCOR) is an ortho-, para-directing group due to the resonance donation of the nitrogen lone pair into the aromatic ring. However, it is also deactivating compared to an amino group (–NH₂) because of the electron-withdrawing nature of the adjacent carbonyl group.

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will occur, but may require more forcing conditions than for aniline itself. The substitution will be directed primarily to the para position, with some ortho substitution also occurring. The para position is generally favored due to reduced steric hindrance from the bulky amide side chain.